![molecular formula C18H24Cl6N4O2 B12602458 3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] CAS No. 648440-93-1](/img/structure/B12602458.png)
3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] is a synthetic organic compound characterized by its unique structure, which includes a dodecane backbone and two oxadiazole rings substituted with trichloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] typically involves the reaction of dodecanedioic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with trichloroacetonitrile in the presence of a base, such as sodium ethoxide, to form the oxadiazole rings. The reaction conditions usually require refluxing in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: The oxadiazole rings can be reduced under specific conditions to form corresponding amines.
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Aplicaciones Científicas De Investigación
3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl groups and oxadiazole rings can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide
- 3,3’-(1,12-Dodecanediyl)bis(4-methyl-1,3-thiazol-3-ium)
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] is unique due to its combination of a long dodecane chain and two oxadiazole rings with trichloromethyl groups. This structure imparts specific chemical and physical properties, such as high stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
648440-93-1 |
|---|---|
Fórmula molecular |
C18H24Cl6N4O2 |
Peso molecular |
541.1 g/mol |
Nombre IUPAC |
5-(trichloromethyl)-3-[12-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H24Cl6N4O2/c19-17(20,21)15-25-13(27-29-15)11-9-7-5-3-1-2-4-6-8-10-12-14-26-16(30-28-14)18(22,23)24/h1-12H2 |
Clave InChI |
SGTHHZUCJSYEGE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCC1=NOC(=N1)C(Cl)(Cl)Cl)CCCCCC2=NOC(=N2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
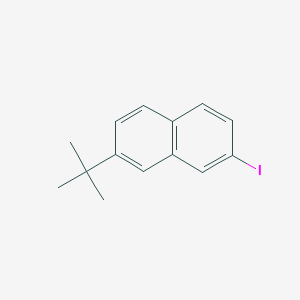

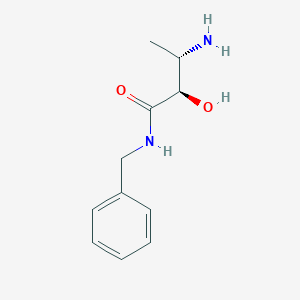
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
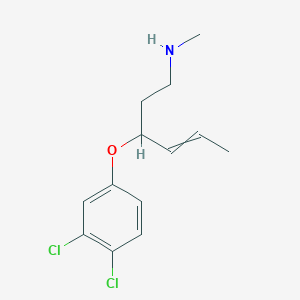
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate](/img/structure/B12602425.png)
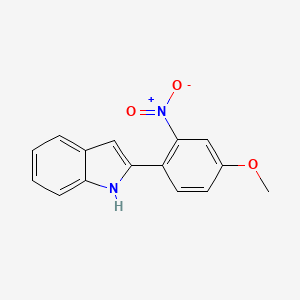
propanedinitrile](/img/structure/B12602451.png)
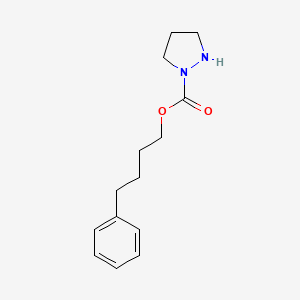
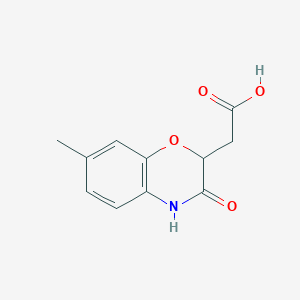
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one](/img/structure/B12602488.png)

